N'-hydroxy-1H-indole-2-carboximidamide
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Overview
Description
N’-hydroxy-1H-indole-2-carboximidamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1H-indole-2-carboximidamide typically involves the reaction of indole derivatives with hydroxylamine and carboximidamide precursors. One common method is the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The hydroxylamine is then introduced to form the N’-hydroxy group.
Industrial Production Methods
Industrial production of N’-hydroxy-1H-indole-2-carboximidamide may involve multi-step synthesis processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1H-indole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the N’-hydroxy group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and substituted indoles, which can further undergo functionalization for various applications .
Scientific Research Applications
N’-hydroxy-1H-indole-2-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in cellular processes.
Medicine: Research explores its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-hydroxy-1H-indole-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor functions. These interactions can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-methoxy-1H-indole-3-carboximidamide
- N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide
- N’-hydroxy-1-methyl-1H-indole-4-carboximidamide
Uniqueness
N’-hydroxy-1H-indole-2-carboximidamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its N’-hydroxy group and carboximidamide moiety contribute to its ability to form specific interactions with molecular targets, distinguishing it from other indole derivatives .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N'-hydroxy-1H-indole-2-carboximidamide |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11,13H,(H2,10,12) |
InChI Key |
MRHMTTDXOMLUQO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)/C(=N/O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=NO)N |
Origin of Product |
United States |
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